Sodium polystyrene sulfonate

Description

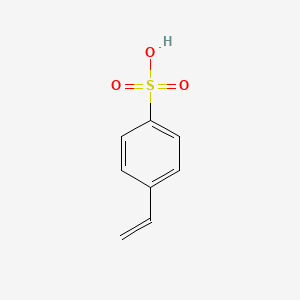

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFQRLKWCCTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28210-41-5 | |

| Record name | Poly(4-styrenesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28210-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5045045 | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30% Aqueous solution: Amber liquid; [Alfa Aesar MSDS], Solid | |

| Record name | Polystyrene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.59e-01 g/L | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-70-4, 28210-41-5, 9080-79-9 | |

| Record name | 4-Styrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Styrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1822L42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

From Waste to Value: A Technical Guide to the Synthesis of Sodium Polystyrene Sulfonate from Recycled Polystyrene

An in-depth guide for researchers, scientists, and drug development professionals on the sustainable transformation of waste polystyrene into a valuable polyelectrolyte.

This technical document provides a comprehensive overview of the synthesis of sodium polystyrene sulfonate (NaPSS), a versatile polymer with applications ranging from ion-exchange resins to drug delivery systems, from ubiquitous waste polystyrene. By repurposing this common plastic pollutant, this guide outlines sustainable and cost-effective methods for its chemical transformation into a high-value material. This whitepaper details various experimental protocols, presents key quantitative data in a comparative format, and illustrates the underlying chemical pathways and workflows.

Introduction

Polystyrene, a widely used plastic in packaging and disposable containers, contributes significantly to environmental pollution due to its low recycling rate and persistence in ecosystems. However, the chemical structure of polystyrene offers a unique opportunity for upcycling. Through sulfonation, the inert polystyrene backbone can be functionalized with sulfonic acid groups, transforming it into polystyrene sulfonic acid (PSSA), which can then be neutralized to form sodium polystyrene sulfonate (NaPSS). This water-soluble polyelectrolyte has numerous industrial and biomedical applications. This guide focuses on the practical aspects of this transformation, providing detailed methodologies for researchers and professionals interested in sustainable chemistry and polymer science.

Synthesis of Sodium Polystyrene Sulfonate: Experimental Protocols

The conversion of waste polystyrene to NaPSS involves two primary stages: the sulfonation of the polystyrene and the subsequent neutralization to its sodium salt. Several methods for sulfonation have been reported, with the choice of sulfonating agent and reaction conditions influencing the degree of sulfonation and the properties of the final product.

Pre-treatment of Waste Polystyrene

Prior to sulfonation, waste polystyrene, such as expanded polystyrene (EPS) foam or disposable cups, requires purification to remove contaminants.

Protocol 1: Purification of Waste Polystyrene [1][2]

-

Collection and Cleaning: Collect waste polystyrene and mechanically clean it to remove loose dirt and debris.

-

Dissolution: Dissolve the polystyrene in a suitable solvent, such as toluene, ethyl acetate, or tetrahydrofuran (B95107) (THF), to separate the polymer from insoluble impurities.[1][2][3] For example, 10 grams of chopped styrofoam can be dissolved in 50 mL of dry THF.[2]

-

Precipitation: Precipitate the dissolved polystyrene by adding the solution to a non-solvent, such as ethanol (B145695) or water.[1][2] For a THF solution, it can be dropped into a beaker containing water to precipitate the polystyrene.[2]

-

Filtration and Drying: Filter the precipitated polystyrene and wash it with the non-solvent. Dry the purified polystyrene in an oven at 60°C for 24 hours to remove any residual solvent.[1][2]

Sulfonation of Polystyrene

The key step in the synthesis is the introduction of sulfonic acid groups (-SO₃H) onto the phenyl rings of the polystyrene backbone. This is an electrophilic aromatic substitution reaction.

Protocol 2: Sulfonation using Concentrated Sulfuric Acid [2][4][5][6]

This is a direct and common method for sulfonating polystyrene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of purified polystyrene (e.g., 5 g) in a suitable solvent like tetrahydrofuran (THF) (e.g., 50 mL).[2] Alternatively, the polystyrene can be directly dissolved in concentrated sulfuric acid.

-

Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (e.g., 5 mL) to the polymer solution under stirring at a controlled temperature, for instance, 20°C.[2] Some procedures may use a catalyst like silver sulfate (B86663) (Ag₂SO₄).[7]

-

Reaction: Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain it for a set duration (e.g., 1.5 to 3 hours) with continuous stirring.[2][5] Optimal conditions reported include 100°C for 1.5 hours.[5]

-

Precipitation and Purification: After the reaction, cool the mixture and pour it slowly into an excess of crushed ice or cold water under vigorous stirring to precipitate the sulfonated polystyrene (PSSA).[2][5]

-

Washing: Filter the precipitated PSSA and wash it repeatedly with distilled water until the filtrate is neutral to remove any unreacted acid.[5][6] A wash with a dilute sodium bicarbonate solution can also be used to ensure complete removal of residual acid.[6]

-

Drying: Dry the purified PSSA in an oven at around 70°C for 24 hours.[5]

Protocol 3: Sulfonation using Acetyl Sulfate [1][3][8][9]

Acetyl sulfate is a milder sulfonating agent prepared in situ from acetic anhydride (B1165640) and sulfuric acid. This method can offer better control over the reaction.

-

Preparation of Acetyl Sulfate: In a separate flask, cool a mixture of acetic anhydride and a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) in an ice bath (around 4-5°C).[3][8] Slowly add concentrated sulfuric acid to this mixture with stirring.[3][8]

-

Reaction Setup: Dissolve the purified polystyrene (e.g., 4 g) in a solvent such as dichloromethane in a three-necked flask equipped with a magnetic stirrer and a reflux condenser.[8]

-

Sulfonation Reaction: Slowly add the freshly prepared acetyl sulfate solution to the polystyrene solution. Heat the reaction mixture to the reflux temperature of the solvent (approximately 40°C) and maintain for the desired reaction time (e.g., 1 hour).[3][8][9]

-

Quenching and Precipitation: Quench the reaction by adding isopropyl alcohol.[8] The sulfonated polystyrene will precipitate.

-

Purification and Drying: Filter the product, wash it with distilled water, and dry it under vacuum at 60°C.

Neutralization to Sodium Polystyrene Sulfonate (NaPSS)

The final step is to convert the acidic PSSA into its sodium salt, NaPSS, which is typically more stable and water-soluble.

Protocol 4: Neutralization of PSSA [10]

-

Dispersion: Disperse the purified PSSA in deionized water.

-

Titration: Slowly add a sodium hydroxide (B78521) (NaOH) solution to the PSSA dispersion with constant stirring until the pH of the solution becomes neutral (pH 7).

-

Isolation: The resulting NaPSS can be isolated by evaporating the water, or the aqueous solution can be used directly for applications. For a solid product, precipitation in a non-solvent like ethanol followed by filtration and drying can be employed.

Quantitative Data Summary

The efficiency of the sulfonation process and the properties of the resulting sulfonated polystyrene are influenced by various reaction parameters. The following tables summarize key quantitative data from different studies.

| Sulfonating Agent | Polystyrene Source | Reaction Temp. (°C) | Reaction Time (hr) | Degree of Sulfonation (%) | Reference |

| Conc. H₂SO₄ | Waste Polystyrene | 80 | 3 | 61 | [2] |

| Conc. H₂SO₄ | Commercial Polystyrene | 70-110 | - | Up to 95% efficiency in Ca⁺² removal | [4] |

| Conc. H₂SO₄ / Ag₂SO₄ | Expanded Polystyrene | 90 | Varies | Up to 69% | |

| Acetyl Sulfate | Waste Styrofoam | 40 | 2 | 1.96 | [1] |

| Acetyl Sulfate | Expanded Polystyrene | 40 | 1 | - | [9] |

| Acetyl Sulfate | Waste Polystyrene Cups | 40 | Varies | 60.3 | [7] |

Table 1: Comparison of Sulfonation Conditions and Resulting Degree of Sulfonation.

| Property | Polystyrene (PS) | Sulfonated Polystyrene (PSS) | Reference |

| Thermal Degradation Range | 200-320°C | 170-400°C | [1] |

| Cation Exchange Capacity (meq/g) | - | 0.1880 (at 40°C, 2h) | [1] |

| Water Uptake (%) | - | 9.04 (at 40°C, 2h) | [1] |

| Molecular Weight ( g/mol ) | - | 126,146 | [7] |

Table 2: Physicochemical Properties of Polystyrene Before and After Sulfonation.

Visualizing the Process

To better understand the synthesis of sodium polystyrene sulfonate from waste polystyrene, the following diagrams illustrate the overall workflow and the core chemical reaction.

Caption: Overall experimental workflow for the synthesis and characterization of NaPSS from waste polystyrene.

Caption: Chemical reaction for the sulfonation of polystyrene to form polystyrene sulfonic acid.

Characterization of Sodium Polystyrene Sulfonate

The successful synthesis and the properties of the produced NaPSS can be confirmed through various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the presence of the sulfonic acid group. Characteristic peaks for the S=O stretching vibration appear around 1050-1200 cm⁻¹, and a broad O-H stretching band is observed between 3300-3400 cm⁻¹.[1]

-

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer. Sulfonated polystyrene generally exhibits different thermal degradation behavior compared to the original polystyrene, often showing improved stability at higher temperatures.[1]

-

Titration: The degree of sulfonation, which is the percentage of phenyl rings that have been sulfonated, can be determined by acid-base titration.[1] This involves titrating a known amount of PSSA with a standardized base.

-

Cation Exchange Capacity (CEC): The CEC is a measure of the ion-exchange capability of the material and is directly related to the degree of sulfonation.[1]

-

Solubility Tests: A simple qualitative test involves observing the solubility of the product. While polystyrene is insoluble in water, successfully synthesized NaPSS with a sufficient degree of sulfonation is water-soluble.[7]

Conclusion

The transformation of waste polystyrene into sodium polystyrene sulfonate represents a promising avenue for upcycling plastic waste into a valuable chemical product. This guide provides a foundational understanding and practical protocols for researchers and professionals to undertake this synthesis. By carefully selecting the sulfonation method and controlling the reaction conditions, the properties of the resulting NaPSS can be tailored for various applications, contributing to a more circular and sustainable chemical industry. Further research can focus on optimizing reaction conditions for specific waste streams and exploring novel applications of the synthesized polyelectrolyte.

References

- 1. iptek.its.ac.id [iptek.its.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. aidic.it [aidic.it]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. recompenseproject.com [recompenseproject.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Synthesis of Sulfonated Polystyrene from Styrofoam Waste as Manufacturing Material Polymer Electrolyte | ITB Graduate School Conference [gcs.itb.ac.id]

- 10. CN113845610B - Sodium polystyrene sulfonate and preparation method thereof - Google Patents [patents.google.com]

characterization of sulfonated polystyrene using FTIR and TGA

An In-depth Technical Guide to the Characterization of Sulfonated Polystyrene using FTIR and TGA

Introduction

Sulfonated polystyrene (SPS) is a versatile polymer with a wide range of applications, including as an ion-exchange resin, a component in polymer electrolyte membranes for fuel cells, and a material for various industrial, domestic, and medical applications.[1][2] The performance of SPS in these applications is critically dependent on its physicochemical properties, particularly the degree of sulfonation and its thermal stability. Fourier Transform Infrared (FTIR) Spectroscopy and Thermogravimetric Analysis (TGA) are two powerful analytical techniques that provide invaluable insights into the chemical structure and thermal behavior of SPS. This technical guide provides a comprehensive overview of the characterization of sulfonated polystyrene using these two techniques, aimed at researchers, scientists, and drug development professionals.

Synthesis of Sulfonated Polystyrene

The sulfonation of polystyrene is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the phenyl ring of the polystyrene backbone.[3] A common method for the sulfonation of polystyrene involves the use of a sulfonating agent such as concentrated sulfuric acid, often in the presence of a catalyst like silver sulfate (B86663) or using acetyl sulfate.[4][5] The degree of sulfonation can be controlled by varying reaction parameters such as temperature, time, and the concentration of the sulfonating agent.[1][4]

Experimental Protocol: Sulfonation of Polystyrene

A typical procedure for the sulfonation of polystyrene is as follows:

-

Dissolution: Polystyrene is dissolved in a suitable solvent, such as dichloromethane (B109758) or 1,2-dichloroethane.[6][7]

-

Addition of Sulfonating Agent: A sulfonating agent, such as a solution of acetyl sulfate (prepared by reacting acetic anhydride (B1165640) with sulfuric acid), is added to the polystyrene solution.[3][4] The reaction is typically carried out with stirring in a flask equipped with a condenser and a thermometer.[8]

-

Reaction: The reaction mixture is heated to a specific temperature (e.g., 40-80°C) and maintained for a set period (e.g., 1-8 hours) to achieve the desired degree of sulfonation.[4][7]

-

Precipitation and Washing: After the reaction, the sulfonated polystyrene is precipitated by adding the reaction mixture to a non-solvent like ethanol (B145695) or deionized water.[3][9]

-

Purification: The precipitated polymer is collected by filtration and washed thoroughly with deionized water until the washings are neutral to remove any unreacted acid.[10]

-

Drying: The final product is dried in an oven, often under vacuum, at a temperature of around 60-100°C for an extended period (e.g., 24-36 hours) to obtain the solid sulfonated polystyrene.[3][8]

Characterization by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. By analyzing the absorption spectrum, one can obtain a "fingerprint" of the molecule's structure. In the context of sulfonated polystyrene, FTIR is primarily used to confirm the successful incorporation of sulfonic acid groups onto the polystyrene backbone.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For solid samples like sulfonated polystyrene, the KBr pellet method is commonly employed.[11] A small amount of the dried SPS sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[11] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[11] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the powder is placed directly on the ATR crystal.[11]

-

Data Acquisition: The prepared sample is placed in the sample holder of the FTIR spectrometer. A spectrum is typically acquired in the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹.[12] Multiple scans (e.g., 1000) may be averaged to improve the signal-to-noise ratio.[12]

Data Presentation: FTIR Peak Assignments

The following table summarizes the characteristic FTIR absorption bands for polystyrene and sulfonated polystyrene.

| Wavenumber (cm⁻¹) | Assignment in Polystyrene (PS) | Assignment in Sulfonated Polystyrene (SPS) | Reference(s) |

| ~3450 | - | O-H stretching of the sulfonic acid group (-SO₃H) and absorbed water | [13] |

| 3083-3024 | Aromatic C-H stretching | Aromatic C-H stretching | [8][14] |

| 2920-2910 | Asymmetric CH₂ stretching | Asymmetric CH₂ stretching | [8][14] |

| 2850-2843 | Symmetric CH₂ stretching | Symmetric CH₂ stretching | [8][14] |

| 1603-1600 | Aromatic C=C stretching | Aromatic C=C stretching | [8][14] |

| 1498-1492 | Aromatic C=C stretching | Aromatic C=C stretching | [8][14] |

| 1453-1450 | CH₂ bending and C=C in aromatic ring | CH₂ bending and C=C in aromatic ring | [14][15] |

| ~1176-1180 | - | Asymmetric S=O stretching of the sulfonate group | [6][13] |

| ~1129-1120 | - | Symmetric S=O stretching of the sulfonate group | [13][14] |

| ~1035 | - | Symmetric S=O stretching of the sulfonate group | [13][14] |

| ~1005 | In-plane C-H bending of the benzene (B151609) ring | In-plane C-H bending of the benzene ring | [14] |

| ~840 | - | Benzene para-substitution | [6] |

| ~670-690 | - | S-OH bending of the sulfonic acid group | [8] |

The successful sulfonation of polystyrene is confirmed by the appearance of new, characteristic absorption bands in the FTIR spectrum.[16] These include a broad band around 3450 cm⁻¹ due to the O-H stretching of the sulfonic acid groups and absorbed water, and strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bond in the sulfonate group, typically observed around 1035 cm⁻¹ and 1176 cm⁻¹, respectively.[6][13] The presence of a band around 670 cm⁻¹ is attributed to the S-OH vibration.[8]

Visualization: FTIR Experimental Workflow

Caption: Workflow for the FTIR analysis of sulfonated polystyrene.

Characterization by Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability, degradation behavior, and composition of materials. For sulfonated polystyrene, TGA is used to assess its thermal stability and to distinguish the different stages of thermal decomposition.

Experimental Protocol: TGA Analysis

-

Sample Preparation: A small amount of the dried sulfonated polystyrene sample (typically 2-10 mg) is weighed and placed in a TGA sample pan, which is commonly made of aluminum or platinum.[17]

-

Instrument Setup: The sample is placed in the TGA instrument. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 85±5 mL/min).[17]

-

Data Acquisition: The sample is heated over a specified temperature range (e.g., 50–600°C) at a constant heating rate (e.g., 10, 15, or 20 °C/min).[17][18] The mass of the sample is continuously monitored as a function of temperature.

Data Presentation: TGA Data Summary

The thermal degradation of sulfonated polystyrene typically occurs in three main stages, which can be compared to the single-stage degradation of pure polystyrene.

| Polymer | Degradation Stage | Temperature Range (°C) | Mass Loss Event | Reference(s) |

| Polystyrene (PS) | Single Stage | ~274 - 500 | Main chain scission | [18][19] |

| Sulfonated Polystyrene (SPS) | Stage 1 | ~78 - 200 | Loss of absorbed water | [20][21][22] |

| Stage 2 | ~250 - 400 | Desulfonation (loss of -SO₃H groups) | [20][22][23] | |

| Stage 3 | > 400 | Polymer backbone degradation | [20][21][22] |

The TGA thermogram of sulfonated polystyrene shows a multi-step degradation pattern.[24] The first weight loss, occurring below 200°C, is attributed to the removal of absorbed water due to the hydrophilic nature of the sulfonic acid groups.[20][22] The second stage of weight loss, typically between 250°C and 400°C, corresponds to the cleavage and removal of the sulfonic acid groups.[20][22] The final and major weight loss stage, occurring at temperatures above 400°C, is due to the degradation of the main polystyrene backbone.[20][22] In contrast, pure polystyrene exhibits a single-step degradation process at a higher onset temperature, indicating that the introduction of sulfonic acid groups can sometimes decrease the initial degradation temperature of the polymer.[18] However, the overall thermal stability of the sPS backbone can be higher.[18][21]

Visualization: TGA Experimental Workflow

Caption: Workflow for the TGA of sulfonated polystyrene.

Overall Characterization Pathway

The following diagram illustrates the logical relationship between the synthesis of sulfonated polystyrene and its subsequent characterization by FTIR and TGA.

Caption: Logical workflow from synthesis to characterization.

Conclusion

The provides a comprehensive understanding of its chemical structure and thermal properties. FTIR spectroscopy serves as a definitive tool to confirm the successful incorporation of sulfonic acid groups onto the polystyrene backbone by identifying their characteristic vibrational bands. TGA, on the other hand, elucidates the thermal stability and degradation profile of the material, revealing distinct stages of mass loss corresponding to the removal of water, desulfonation, and polymer backbone decomposition. Together, these techniques are indispensable for quality control, optimizing synthesis conditions, and tailoring the properties of sulfonated polystyrene for specific high-performance applications. This guide provides the necessary experimental and interpretative framework for researchers and professionals working with this important functional polymer.

References

- 1. scielo.br [scielo.br]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. iptek.its.ac.id [iptek.its.ac.id]

- 4. Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane | Salim | Akta Kimia Indonesia [iptek.its.ac.id]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Characterization of poly(Sodium Styrene Sulfonate) Thin Films Grafted from Functionalized Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Sulfonated Polystyrene from Styrofoam Waste as Manufacturing Material Polymer Electrolyte | ITB Graduate School Conference [gcs.itb.ac.id]

- 17. epublications.marquette.edu [epublications.marquette.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. scholar.uprm.edu [scholar.uprm.edu]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Degree of Sulfonation of Polystyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to determine the degree of sulfonation (DS) of polystyrene, a critical parameter influencing its physicochemical properties and performance in various applications, including as ion-exchange resins, polymer electrolytes in fuel cells, and drug delivery matrices. This document outlines the principles, experimental protocols, and data interpretation for the most common analytical techniques.

Introduction to Polystyrene Sulfonation

Polystyrene, a versatile and widely used polymer, can be chemically modified through sulfonation to introduce sulfonic acid (-SO₃H) functional groups onto the phenyl rings of the polymer backbone. This transformation dramatically alters the polymer's properties, converting the hydrophobic polystyrene into a hydrophilic and ionically conductive material known as sulfonated polystyrene (SPS) or polystyrene sulfonic acid (PSSA).

The degree of sulfonation, defined as the percentage of styrene (B11656) monomer units that have been functionalized with a sulfonic acid group, is a crucial determinant of the material's performance.[1] It directly impacts properties such as ion exchange capacity (IEC), water uptake, proton conductivity, and thermal stability.[2][3] Therefore, accurate and reliable determination of the DS is paramount for quality control, material characterization, and the development of new applications.

Analytical Methods for Determining the Degree of Sulfonation

Several analytical techniques are employed to quantify the degree of sulfonation in polystyrene. The choice of method often depends on the sample's properties (e.g., solubility), the required accuracy, and the available instrumentation. The most common methods include titrimetric, spectroscopic, and elemental analysis techniques.

Titrimetric Methods

Titration is a classical and widely used quantitative chemical analysis method. For sulfonated polystyrene, both direct and back titration methods are applicable and rely on the acidic nature of the sulfonic acid groups.

In direct titration, the acidic protons of the sulfonic acid groups in a known amount of sulfonated polystyrene are directly titrated with a standardized basic solution, typically sodium hydroxide (B78521) (NaOH). The endpoint is detected using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the change in conductivity (conductometric titration).

Experimental Protocol: Direct Acid-Base Titration [4][5]

-

Sample Preparation: Accurately weigh approximately 1 gram of the dried sulfonated polystyrene sample.

-

Ion Exchange: Immerse the sample in a known volume (e.g., 10 mL) of a neutral salt solution (e.g., 0.1 M NaCl) for an extended period (e.g., 48 hours) to allow for the exchange of H⁺ ions from the sulfonic acid groups with Na⁺ ions from the solution.[4][5]

-

Separation: Separate the polymer from the solution by filtration or decantation.

-

Titration: Transfer the resulting solution, which now contains the released HCl, into an Erlenmeyer flask. Add a few drops of phenolphthalein (B1677637) indicator.

-

Endpoint Determination: Titrate the solution with a standardized NaOH solution (e.g., 0.02 M) until a persistent pink color is observed. Record the volume of NaOH consumed.

Calculation of Degree of Sulfonation (DS):

The degree of sulfonation can be calculated using the following formula:

Caption: Workflow for Titrimetric Methods.

Spectroscopic Methods

Spectroscopic techniques provide information about the chemical structure of the sulfonated polystyrene and can be used to quantify the degree of sulfonation.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer. The introduction of the sulfonic acid group into the polystyrene backbone results in the appearance of new characteristic absorption bands in the FTIR spectrum. [4] Key FTIR Absorption Bands for Sulfonated Polystyrene:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3400-3300 | O-H stretching of the sulfonic acid group | [4] |

| 1200-1050 | S=O stretching of the sulfonate group | [4] |

| 1180 | Asymmetric SO₂ stretching | [6] |

| 1035 | Symmetric O=S=O stretching | [7] |

| 670 | S-OH stretching | [6] |

While FTIR is excellent for qualitative confirmation of sulfonation, quantitative determination of the DS can be challenging. However, by using a calibration curve based on standards with known DS, a semi-quantitative analysis is possible.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a thin film of the sulfonated polystyrene sample, or mix the sample with KBr powder and press it into a pellet.

-

Data Acquisition: Record the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic peaks corresponding to the sulfonic acid group and the polystyrene backbone.

Logical Relationship in FTIR Analysis

Caption: FTIR Confirmation of Sulfonation.

Proton (¹H) NMR spectroscopy is a highly accurate method for determining the degree of sulfonation, particularly for soluble samples. [8]The introduction of the electron-withdrawing sulfonic acid group causes a downfield shift of the aromatic protons ortho to the substitution site. [9] Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a known amount of the sulfonated polystyrene sample in a suitable deuterated solvent (e.g., DMSO-d₆). [9]2. Data Acquisition: Record the ¹H NMR spectrum of the sample.

-

Spectral Integration: Integrate the signals corresponding to the aromatic protons of the sulfonated and non-sulfonated styrene units.

Calculation of Degree of Sulfonation (DS):

The DS can be calculated by comparing the integrated area of the signal from the proton ortho to the sulfonate group to the total area of the aromatic protons. [10]The exact chemical shifts and integration ranges will depend on the solvent and the specific polymer structure.

UV-Vis spectroscopy can also be used to determine the degree of sulfonation. The introduction of the sulfonic acid group can cause a shift in the absorption maxima of the polystyrene. [11][12]Similar to FTIR, this method often requires the creation of a calibration curve with standards of known DS for accurate quantification.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Dissolve a known concentration of the sulfonated polystyrene sample in a suitable solvent (e.g., deionized water).

-

Data Acquisition: Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the absorbance at a specific wavelength that is sensitive to the degree of sulfonation and compare it to a calibration curve.

Elemental Analysis

Elemental analysis provides a direct measurement of the elemental composition of the sulfonated polystyrene, specifically the weight percentage of sulfur. [13][14]From the sulfur content, the degree of sulfonation can be calculated. This method is highly accurate and does not depend on the solubility of the sample.

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A small, accurately weighed amount of the dried sulfonated polystyrene sample is required.

-

Analysis: The sample is combusted in an elemental analyzer, and the resulting gases are analyzed to determine the weight percentage of carbon, hydrogen, and sulfur.

-

Calculation of Degree of Sulfonation (DS):

The DS is calculated based on the weight percentage of sulfur in the sample.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the various analytical methods for determining the degree of sulfonation of polystyrene.

Table 1: Comparison of Degree of Sulfonation (DS) Determined by Different Methods

| Sample ID | Titration DS (%) | ¹H NMR DS (%) | Elemental Analysis DS (%) |

| SPS-1 | 18.5 | 19.2 | 19.0 |

| SPS-2 | 45.3 | 46.1 | 45.8 |

| SPS-3 | 67.6 [15] | - | - |

| SPS-40-2 | 1.96 [4] | - | - |

Table 2: Ion Exchange Capacity (IEC) and Corresponding DS

| Sample ID | IEC (meq/g) | Calculated DS (%) |

| SPS-A | 0.1880 [4] | 1.96 |

| SPS-B | 2.857 [2] | - |

| SPS-C | 0.43 [3] | 20.11 |

| SPS-D | 1.550 [3] | 28.52 |

Conclusion

The determination of the degree of sulfonation of polystyrene is essential for understanding and controlling its properties for various advanced applications. This guide has provided an in-depth overview of the primary analytical techniques used for this purpose: titrimetric methods (direct, back, and conductometric titration), spectroscopic methods (FTIR, NMR, and UV-Vis), and elemental analysis. Each method has its advantages and limitations, and the choice of technique will depend on the specific requirements of the analysis. For accurate and comprehensive characterization, it is often recommended to use a combination of these methods.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. iptek.its.ac.id [iptek.its.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemmethod.com [chemmethod.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]

- 14. filab.fr [filab.fr]

- 15. The influence of the amount of catalyst on the degree of sulfonation in the sulfonation process on waste-based Styrofoam (polystyrene) into Poly-(Styrene Sulfonic Acid) - ProQuest [proquest.com]

Measuring the Ion Exchange Capacity of Sodium Polystyrene Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium polystyrene sulfonate (SPS) is a cation-exchange resin utilized in pharmaceutical formulations primarily for the treatment of hyperkalemia. Its therapeutic efficacy is directly linked to its ability to exchange sodium ions for potassium ions in the gastrointestinal tract. Consequently, the accurate and precise measurement of its ion exchange capacity (IEC) is a critical quality attribute. This technical guide provides an in-depth overview of the methodologies employed to determine the IEC of sodium polystyrene sulfonate, with a focus on the widely recognized United States Pharmacopeia (USP) method.

Core Principles of Ion Exchange Capacity

The ion exchange capacity of a resin is a measure of its ability to exchange counter-ions. For sodium polystyrene sulfonate, this is typically quantified as the amount of potassium ions that can be taken up by a specific mass of the resin. The exchange process can be represented by the following equilibrium reaction:

R-Na⁺ + K⁺ ⇌ R-K⁺ + Na⁺

Where 'R' represents the polystyrene sulfonate polymer backbone. The IEC is an intrinsic property of the resin, determined by the density of sulfonic acid functional groups on the polymer chain.

Quantitative Data Summary

The ion exchange capacity of sodium polystyrene sulfonate is a well-defined parameter, with specific acceptance criteria outlined in pharmacopeial monographs. The following table summarizes the key quantitative specifications for the potassium exchange capacity of SPS.

| Parameter | Specification (USP) | Unit | Notes |

| Potassium Exchange Capacity | 110 - 135 | mg of K⁺ per g of anhydrous SPS | This is the primary measure of the resin's functional capacity.[1][2][3] |

| In-vitro Exchange Capacity | ~3.1 | mEq of K⁺ per g of SPS | This represents the theoretical maximum exchange capacity.[4] |

| In-vivo Exchange Capacity | ~1 | mEq of K⁺ per g of SPS | The actual physiological exchange is lower due to competing cations and intestinal conditions.[4][5] |

| Sodium Content | 9.4 - 11.5 | % (anhydrous basis) | The sodium content is integral to the exchange process.[1][3] |

Experimental Protocols

The determination of the ion exchange capacity of sodium polystyrene sulfonate is most commonly performed using a standardized method involving incubation with a solution of known potassium concentration, followed by the measurement of the remaining potassium in the solution. The USP provides a detailed protocol for this analysis.

United States Pharmacopeia (USP) Method for Potassium Exchange Capacity

This method relies on the principle of incubating a known quantity of sodium polystyrene sulfonate with a standard potassium solution and then measuring the decrease in potassium concentration in the solution using flame photometry or atomic absorption spectroscopy.

1. Preparation of Standard Solutions:

-

Potassium Solution: Accurately weigh and dissolve a suitable quantity of potassium chloride in water to create a solution containing 5.00 mg of potassium per mL.[1]

-

Sodium Solution: Accurately weigh and dissolve a suitable quantity of sodium chloride in water to prepare a solution containing 4.00 mg of sodium per mL. This is used for creating the standard curve for analysis.[1]

2. Standard Curve Generation:

-

Prepare a series of standard solutions by diluting the stock Sodium Solution.

-

Adjust a suitable flame spectrophotometer to a reading of 100 at a wavelength of 588 nm with the highest concentration standard.[1]

-

Plot the instrument readings (ordinate) against the known concentrations of potassium (abscissa) to generate a standard curve.[1]

3. Sample Analysis:

-

Accurately weigh approximately 1.6 g of Sodium Polystyrene Sulfonate.[1]

-

Transfer the resin to a glass-stoppered flask and add 100.0 mL of the Potassium Solution.[6]

-

Shake the flask by mechanical means for 15 minutes to allow for ion exchange to reach equilibrium.[1][6]

-

Filter the solution and discard the initial 20 mL of the filtrate.[1][6]

-

Pipette 5.0 mL of the subsequent filtrate into a 1-liter volumetric flask.[1]

-

Add 10 mL of a low-sodium, low-potassium, non-ionic surfactant solution (1 in 50) and dilute to volume with water.[1]

-

Measure the potassium concentration in the final solution using the calibrated flame spectrophotometer.

-

Determine the concentration of potassium in the filtrate by interpolation from the standard graph.[6]

4. Calculation:

The quantity of potassium adsorbed per gram of sodium polystyrene sulfonate is calculated using the following formula:

(X - 20Y) / L

Where:

-

X is the initial quantity of potassium (in mg) in the 100 mL of Potassium Solution.

-

Y is the quantity of potassium (in mg per L) in the filtrate as determined from the standard curve.[6]

-

L is the weight (in g) of the Sodium Polystyrene Sulfonate sample.

Titration Methods

While the USP method relies on instrumental analysis, titration methods can also be employed to determine the ion exchange capacity. These methods typically involve converting the resin to its hydrogen form and then titrating the released protons with a standardized base.

1. Conversion to Hydrogen Form:

-

Wash a known quantity of the resin with a strong acid (e.g., hydrochloric acid) to replace all the sodium ions with hydrogen ions.

-

Wash the resin with deionized water until the eluent is neutral to remove any excess acid.

2. Elution of Hydrogen Ions:

-

Pass a concentrated solution of a neutral salt (e.g., sodium chloride) through the column containing the acid-form resin. This will displace the hydrogen ions with sodium ions.

-

Collect the eluent containing the displaced hydrogen ions.

3. Titration:

-

Titrate the collected eluent with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

-

The amount of base consumed is equivalent to the amount of hydrogen ions released, which corresponds to the total ion exchange capacity of the resin.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental procedures for determining the ion exchange capacity of sodium polystyrene sulfonate.

Caption: Workflow for the USP method of determining potassium exchange capacity.

Caption: General workflow for determining ion exchange capacity by titration.

Conclusion

The measurement of ion exchange capacity is a fundamental aspect of the quality control and characterization of sodium polystyrene sulfonate. The USP method provides a robust and reliable means for determining the potassium exchange capacity, which is directly relevant to the therapeutic application of the resin. While other methods such as titration can also be employed, the instrumental approach detailed in the pharmacopeia remains the industry standard. A thorough understanding of these methodologies is essential for researchers, scientists, and drug development professionals working with this important pharmaceutical agent.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. Sodium Polystyrene Sulfonate [doi.usp.org]

- 3. Sodium Polystyrene Sulfonate BP Ph Eur USP EP Grade Manufacturers [anmol.org]

- 4. SODIUM POLYSTYRENE SULFONATE, USP [dailymed.nlm.nih.gov]

- 5. Sodium Polystyrene Sulfonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to the Mechanism of Cation Exchange in Sodium Polystyrene Sulfonate Resins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium polystyrene sulfonate (SPS) is a cation-exchange resin utilized primarily in the medical field for the management of hyperkalemia. Its therapeutic effect is mediated by the exchange of sodium cations for potassium cations within the gastrointestinal tract, thereby reducing the systemic potassium concentration. This technical guide provides a comprehensive overview of the core mechanism of cation exchange in SPS resins. It details the fundamental principles governing this process, presents quantitative data on the resin's exchange capacity and selectivity, and outlines detailed experimental protocols for the characterization of these properties. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of ion-exchange resins.

Core Mechanism of Cation Exchange

Sodium polystyrene sulfonate is a synthetic, insoluble polymer composed of a polystyrene backbone cross-linked with divinylbenzene (B73037).[1] Sulfonate functional groups (-SO₃⁻) are covalently attached to the polystyrene chains, and these groups are associated with sodium cations (Na⁺) to maintain electrical neutrality.[1]

The fundamental principle of cation exchange lies in the reversible electrostatic interactions between the fixed anionic sulfonate groups on the resin and mobile cations in the surrounding solution. When SPS resin is introduced into the gastrointestinal tract, it encounters a fluid rich in various cations, most notably potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).

The cation exchange process can be represented by the following equilibrium reaction:

Resin-SO₃⁻Na⁺ + K⁺ ⇌ Resin-SO₃⁻K⁺ + Na⁺

This reaction is driven by the relative affinities of the sulfonate groups for different cations and the concentrations of these cations in the intestinal lumen.[2] The resin has a higher affinity for potassium ions than for sodium ions.[3] This preferential binding leads to the sequestration of potassium by the resin and the release of sodium into the intestinal fluid. The resin, now laden with potassium, is then excreted from the body in the feces, effectively removing potassium from the systemic circulation.[3]

The exchange process is not entirely selective for potassium. Other cations present in the gastrointestinal tract, such as calcium and magnesium, can also compete for the binding sites on the resin, albeit with different affinities.[3][4] This lack of absolute selectivity is a critical consideration in the clinical application of SPS.

Quantitative Data on Cation Exchange Properties

The performance of sodium polystyrene sulfonate resin is characterized by several key parameters, including its cation exchange capacity and its selectivity for different cations.

Cation Exchange Capacity

The cation exchange capacity (CEC) is a measure of the total number of exchangeable cations that the resin can bind. It is typically expressed in milliequivalents (mEq) per gram of resin. The CEC can be determined under both in vitro (laboratory) and in vivo (clinical) conditions.

| Parameter | Value | Reference |

| In Vitro Exchange Capacity for Potassium | Approximately 3.1 mEq/g | [1] |

| In Vivo Exchange Capacity for Potassium | Approximately 1 mEq/g | [1] |

| Sodium Content | Approximately 100 mg (4.1 mEq) per gram | [1] |

The discrepancy between the in vitro and in vivo exchange capacities is attributed to the complex environment of the gastrointestinal tract, including the presence of competing cations and varying pH levels, which can influence the efficiency of the exchange process.[1]

Cation Selectivity

The selectivity of an ion-exchange resin refers to its preference for binding one type of cation over another. This is quantified by the selectivity coefficient (K), which is the equilibrium constant for the exchange reaction between two different cations. For the exchange of cation B for cation A on the resin:

KAB = ([B]resin * [A]solution) / ([A]resin * [B]solution)

where [ ]resin and [ ]solution represent the concentrations of the cations in the resin and solution phases, respectively.

The following table presents the relative affinity values for various cations on a sulfonated polystyrene cation exchange resin with 8% divinylbenzene cross-linking, with the affinity for the hydrogen ion (H⁺) arbitrarily set to 1.0. A higher value indicates a greater preference for binding to the resin.

| Cation | Relative Affinity |

| Li⁺ | 0.85 |

| H⁺ | 1.00 |

| Na⁺ | 1.56 |

| NH₄⁺ | 2.01 |

| K⁺ | 2.28 |

| Rb⁺ | 2.48 |

| Cs⁺ | 2.67 |

| Mg²⁺ | 2.55 |

| Zn²⁺ | 2.71 |

| Co²⁺ | 2.78 |

| Cu²⁺ | 2.85 |

| Cd²⁺ | 2.95 |

| Ni²⁺ | 3.00 |

| Ca²⁺ | 4.06 |

| Sr²⁺ | 4.95 |

| Pb²⁺ | 6.55 |

| Ba²⁺ | 7.47 |

Data adapted from DuPont™ Ion Exchange Resins Selectivity Tech Fact.[2]

As the table indicates, the resin has a higher affinity for potassium (K⁺) than for sodium (Na⁺). It also shows a significant affinity for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which is consistent with clinical observations of potential disturbances in these electrolytes following SPS administration.[3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the cation exchange capacity and selectivity of sodium polystyrene sulfonate resins. These protocols are based on established methods such as those from the United States Pharmacopeia (USP) and the American Society for Testing and Materials (ASTM).[5][6][7]

Determination of Cation Exchange Capacity (CEC)

This protocol is adapted from the USP monograph for Sodium Polystyrene Sulfonate and is designed to determine the potassium exchange capacity.[6][7]

4.1.1 Materials and Reagents

-

Sodium Polystyrene Sulfonate resin

-

Potassium solution (e.g., 1000 ppm KCl standard)

-

Deionized water

-

Mechanical shaker

-

Filtration apparatus

-

Flame photometer or ion chromatograph

4.1.2 Procedure

-

Resin Preparation: Accurately weigh approximately 1.0 g of the anhydrous sodium polystyrene sulfonate resin.

-

Equilibration: Transfer the weighed resin to a suitable flask and add a known volume (e.g., 100.0 mL) of a standard potassium solution of known concentration.

-

Shaking: Shake the flask by mechanical means for a defined period (e.g., 15 minutes) to allow the ion exchange to reach equilibrium.

-

Filtration: Filter the suspension to separate the resin from the solution. Discard the initial portion of the filtrate (e.g., the first 20 mL) to avoid any potential contamination from the filter paper.

-

Analysis: Determine the concentration of potassium remaining in the filtrate using a suitable analytical technique such as flame photometry or ion chromatography.

-

Calculation: Calculate the amount of potassium adsorbed by the resin using the following formula:

CEC (mEq/g) = [(Cinitial - Cfinal) * V] / W

Where:

-

Cinitial = Initial concentration of potassium in the solution (mEq/mL)

-

Cfinal = Final concentration of potassium in the filtrate (mEq/mL)

-

V = Volume of the potassium solution used (mL)

-

W = Weight of the anhydrous resin (g)

-

Determination of Cation Selectivity (Batch Equilibrium Method)

This protocol outlines a batch equilibrium method to determine the selectivity coefficient of the resin for potassium over another cation, such as calcium.

4.2.1 Materials and Reagents

-

Sodium Polystyrene Sulfonate resin

-

Standard solutions of potassium chloride (KCl) and calcium chloride (CaCl₂) of known concentrations

-

Deionized water

-

Mechanical shaker or orbital shaker

-

Centrifuge and centrifuge tubes

-

Analytical instruments for cation analysis (e.g., atomic absorption spectrometer, ion chromatograph)

4.2.2 Procedure

-

Resin Preparation: Accurately weigh a known amount of the sodium polystyrene sulfonate resin (e.g., 0.5 g) into a series of centrifuge tubes.

-

Solution Preparation: Prepare a series of solutions containing varying ratios of potassium and calcium ions, while keeping the total ionic strength constant.

-

Equilibration: Add a known volume (e.g., 25 mL) of each mixed cation solution to the centrifuge tubes containing the resin.

-

Shaking: Place the tubes on a shaker and agitate for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the tubes to separate the resin from the supernatant solution.

-

Analysis of Solution Phase: Carefully decant the supernatant and determine the equilibrium concentrations of potassium and calcium in the solution phase using appropriate analytical methods.

-

Analysis of Resin Phase (by difference): Calculate the amount of each cation bound to the resin by subtracting the amount remaining in the solution from the initial amount.

-

Calculation of Selectivity Coefficient: Calculate the selectivity coefficient (KCaK) using the formula provided in Section 3.2.

Visualizations

Cation Exchange Mechanism

Caption: Cation exchange at the sulfonate functional group of SPS resin.

Experimental Workflow for CEC Determination

Caption: Workflow for determining the Cation Exchange Capacity (CEC).

Logical Relationship of Cation Selectivity

Caption: Relative affinity of cations for sodium polystyrene sulfonate resin.

Conclusion

The therapeutic efficacy of sodium polystyrene sulfonate resins is fundamentally dependent on the principles of cation exchange. A thorough understanding of the mechanism, including the quantitative aspects of exchange capacity and selectivity, is paramount for the rational design of drug development studies and the safe and effective clinical application of these materials. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of SPS resins, which is essential for quality control and the development of new and improved ion-exchange-based therapies. Further research into the kinetics of ion exchange within the complex environment of the gastrointestinal tract will continue to refine our understanding and optimize the therapeutic use of these important polymers.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. dupont.com [dupont.com]

- 3. Sodium Polystyrene Sulfonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sodium Polystyrene Sulfonate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. Sodium Polystyrene Sulfonate [drugfuture.com]

- 7. uspbpep.com [uspbpep.com]

An In-depth Technical Guide on the Solubility and Swelling Behavior of Cross-Linked Polystyrene Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Cross-linked polystyrene sulfonate is a highly significant functional polymer with wide-ranging applications, from ion-exchange resins in water treatment to critical components in drug delivery systems.[1][2] Its unique properties, primarily its ability to swell in aqueous media without dissolving, are dictated by its distinct molecular architecture: a hydrophobic polystyrene backbone rendered hydrophilic by sulfonic acid groups and held together by a three-dimensional network of cross-links. This guide provides a detailed examination of the synthesis, solubility, and swelling characteristics of this polymer, offering insights for its application and development in pharmaceutical and scientific contexts.

Synthesis of Cross-Linked Polystyrene Sulfonate

The production of cross-linked polystyrene sulfonate typically involves a two-step process: polymerization followed by sulfonation, or the copolymerization of sulfonated monomers.

Method 1: Sulfonation of Cross-Linked Polystyrene

This is the most common method, where polystyrene is first copolymerized with a cross-linking agent, typically divinylbenzene (B73037) (DVB), to form insoluble polymer beads.[3][4] These beads are then sulfonated using agents like concentrated sulfuric acid, oleum, or chlorosulfonic acid to introduce the -SO₃H functional groups onto the phenyl rings of the polystyrene backbone.[3][4][5] The degree of sulfonation and the potential for side reactions, such as the formation of sulfone bridges which act as additional cross-links, are influenced by the choice of sulfonating agent and reaction conditions.[3][4][6]

Method 2: Copolymerization of Sulfonated Monomers

An alternative route involves the direct polymerization of a sulfonated monomer, such as sodium styrene (B11656) sulfonate (NaSS), with a cross-linking agent like DVB.[7][8][9] This method can offer better control over the distribution of sulfonic acid groups throughout the polymer matrix.[10] For instance, emulsion polymerization can be used to synthesize nanoparticles of cross-linked polystyrene sulfonate.[7][8][9]

A generalized workflow for the synthesis is presented below.

Solubility and Swelling Behavior

Due to the covalent cross-links that create an infinite polymer network, cross-linked polystyrene sulfonate is insoluble in all solvents.[11] Instead of dissolving, the polymer matrix imbibes large amounts of solvent and swells, forming a gel.[12][13] This behavior is the hallmark of its functionality in various applications.

The swelling process is a dynamic equilibrium between two opposing forces:

-

Thermodynamic Force of Mixing: The affinity between the polymer and the solvent drives the solvent molecules to diffuse into the polymer network. For polystyrene sulfonate in water, this is primarily due to the hydration of the highly polar sulfonate (-SO₃⁻) groups and their associated counter-ions (e.g., Na⁺, H⁺). This influx of solvent creates an osmotic pressure, often referred to as swelling pressure, that pushes the polymer chains apart.[14][15]

-

Elastic Retractive Force: As the polymer chains are forced apart by the solvent, the cross-links impose a conformational restriction. The chains behave like elastic springs, creating a retractive force that counteracts the swelling.[13]

Equilibrium is reached when the osmotic swelling pressure is balanced by the elastic retractive force of the cross-linked network.

Factors Influencing Swelling Behavior

The equilibrium swelling ratio of cross-linked polystyrene sulfonate is highly sensitive to several environmental and structural factors. This responsiveness is key to its utility as a "smart" material in applications like controlled drug delivery.

Cross-linking Density

The concentration of the cross-linking agent (DVB) is one of the most critical parameters controlling swelling.[16] A higher cross-linking density results in shorter polymer chains between junctions, leading to a stiffer, more rigid network.[12] This increases the elastic retractive force, thereby restricting the uptake of solvent and resulting in a lower equilibrium swelling ratio.[4][12] Conversely, lower cross-linking densities allow for greater chain mobility and expansion, leading to significantly higher swelling.[15][17]

Ionic Strength of the External Medium

As a polyelectrolyte, the swelling of polystyrene sulfonate is profoundly affected by the ionic strength of the surrounding solution.[14] The fixed sulfonate groups on the polymer backbone create a high concentration of counter-ions (e.g., Na⁺) within the gel compared to the external solution. This concentration gradient generates a strong Donnan osmotic pressure, driving water into the network.[14]

When the external solution contains a high concentration of salt (high ionic strength), the ion concentration difference between the inside and outside of the gel is reduced.[14][18] This diminishes the Donnan osmotic pressure, causing the gel to shrink or de-swell.[14][19] Therefore, the swelling ratio of cross-linked polystyrene sulfonate is inversely proportional to the ionic strength of the swelling medium.

pH of the External Medium

The sulfonic acid groups (-SO₃H) are strongly acidic (pKa ≈ -2.1), meaning they are fully ionized (deprotonated to -SO₃⁻) across a very wide pH range.[1] However, in copolymers that include other ionizable groups, such as acrylic acid, the pH plays a much more significant role.[1][20][21] For hydrogels containing both sulfonic acid and carboxylic acid groups, swelling is low at acidic pH (e.g., pH 1.2) because the carboxylic acid groups are protonated and non-ionic.[1][20] As the pH increases to basic levels (e.g., pH 7.4), the carboxylic acid groups deprotonate, increasing the overall charge density on the polymer chains.[1] This enhances electrostatic repulsion between the chains and increases the osmotic pressure, leading to a dramatic increase in swelling.[1][21]

Quantitative Data Summary

The following tables summarize the impact of various factors on the properties of cross-linked polystyrene sulfonate, compiled from typical findings in the literature.

Table 1: Effect of Cross-linker (DVB) and Sulfonation Monomer (NaSS) Content on Particle Size and Ion Exchange Capacity (IEC)

| DVB Concentration (wt%) | NaSS Content (wt%) | Average Particle Diameter (nm) | Ion Exchange Capacity (meq/g) |

| Low | 4 | ~80-90 | 0.05 |

| High | 4 | Increased Diameter | 0.05 |

| Low | 28 | ~80-90 | 2.2 |

| High | 28 | Increased Diameter | 2.2 |

| Data derived from trends described in literature.[7][8][9][22] The average particle diameter tends to increase with a higher concentration of the cross-linking agent, DVB.[7][8][9] The ion exchange capacity is directly related to the amount of sodium styrene sulfonate (NaSS) incorporated.[7][8][9][22] |

Table 2: Influence of pH and Ionic Strength on Swelling Behavior of a Polystyrene Sulfonate-co-Acrylic Acid Hydrogel

| Swelling Medium | pH | Ionic Strength | Qualitative Swelling Ratio | Rationale |

| HCl Buffer | 1.2 | Low | Low | Protonation of carboxyl groups reduces internal repulsion.[1] |

| Phosphate Buffer | 7.4 | Low | High | Deprotonation of carboxyl groups increases internal repulsion.[1][20][21] |

| Phosphate Buffer + NaCl | 7.4 | High | Medium | Charge screening by excess ions reduces osmotic pressure.[14][19] |

| This table illustrates the pH-dependent swelling behavior typical for copolymers containing acrylic acid.[1][20][21] |

Experimental Protocols

Protocol for Determination of Equilibrium Swelling Ratio

The swelling ratio is a fundamental parameter used to characterize hydrogels and can be determined gravimetrically.[23]

-

Preparation: A precisely weighed sample of the dry cross-linked polystyrene sulfonate (Wd) is prepared.[24] Lyophilization (freeze-drying) is often used to ensure the initial sample is completely dry.[25]

-

Immersion: The dry sample is immersed in a large excess of the desired swelling medium (e.g., deionized water, buffer solution of a specific pH or ionic strength) at a constant temperature (e.g., 37 °C).[1]

-

Equilibration: The sample is allowed to swell for a sufficient period to reach equilibrium (typically 24-48 hours).[26] To monitor the kinetics, the sample can be weighed at predetermined time intervals.[25]

-

Weighing: At equilibrium, the swollen sample is removed from the medium, gently blotted with filter paper to remove excess surface liquid, and immediately weighed (Ws).[1][24]

-

Calculation: The mass swelling ratio (q) or the percent swelling (%S) is calculated using the following equations:[24][26]

-

Mass Swelling Ratio (q) = Ws / Wd

-

Percent Swelling (%S) = [(Ws - Wd) / Wd] x 100

-

Protocol for Synthesis of Sulfonated Hypercrosslinked Polystyrene

This protocol describes a method for producing a highly porous, sulfonated material.[5]

-

Pre-treatment: 0.5 g of ground hypercrosslinked polystyrene (< 45 µm) is mixed with 5 mL of 1,2-dichloroethane (B1671644) in a round-bottom flask and stirred for 1 hour at 25 °C.[5]

-

Sulfonation: 25 mL of concentrated H₂SO₄ is added in small portions to the mixture. The reaction is heated to 80 °C and stirred vigorously (~1000 rpm) for a set time (e.g., 1-5 hours).[5]

-

Quenching: The resulting suspension is carefully poured into a beaker containing approximately 300 mL of crushed ice and distilled water.[5]

-

Washing and Drying: The sulfonated polymer is collected by filtration (e.g., using a Buchner funnel), washed extensively with distilled water (~1 L) until the filtrate is neutral, and then washed with ethanol.[5]

-

Final Product: The product is dried in an oven at 65 °C for 24 hours.[5]

Applications in Drug Development

The tunable swelling behavior of cross-linked polystyrene sulfonate makes it a versatile excipient in drug formulation.

-

Controlled Drug Release: The cross-linked network acts as a reservoir for entrapped drug molecules. The rate of drug release is governed by the diffusion of the drug through the swollen hydrogel matrix.[17][27] By modulating the cross-linking density, the mesh size of the polymer network can be controlled, thereby regulating the diffusion rate and achieving sustained release profiles.[17]

-

Stimuli-Responsive Delivery: For copolymers sensitive to pH, drug release can be triggered by changes in the physiological environment.[28][29][30] For example, a drug can be formulated for release in the neutral pH of the intestine rather than the acidic environment of the stomach, as the hydrogel will swell significantly more at the higher pH, opening the polymer mesh and facilitating drug diffusion.[1][20][21]

-

Ion-Exchange Resins: Sodium polystyrene sulfonate is used as an active pharmaceutical ingredient to treat hyperkalemia (abnormally high potassium levels).[1][2][31] In the gastrointestinal tract, the sodium ions bound to the sulfonate groups are exchanged for potassium ions from the body, which are then excreted with the resin in the feces.[2][32] This application directly leverages the ion-exchange properties of the material.

References

- 1. mdpi.com [mdpi.com]

- 2. Polystyrene sulfonate - Wikipedia [en.wikipedia.org]

- 3. Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cetjournal.it [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Cross-linked Sulfonated Polystyrene Nanoparticles | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scilit.com [scilit.com]

- 12. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Weakly Cross-Linked Anionic Copolymers: Kinetics of Swelling and Water-Retaining Properties of Hydrogels | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.stmjournals.com [journals.stmjournals.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Preparation, Characterization, Swelling Potential, and In-Vitro Evaluation of Sodium Poly(Styrene Sulfonate)-Based Hydrogels for Controlled Delivery of Ketorolac Tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. alfachemic.com [alfachemic.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Swelling - Hydrogel Design [hydrogeldesign.org]

- 27. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pH-Triggered Drug Release Controlled by Poly(Styrene Sulfonate) Growth Hollow Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Sodium Polystyrene Sulfonate (Kayexalate, SPS, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 32. Sodium Polystyrene Sulfonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

molecular weight determination of linear sodium polystyrene sulfonate

An In-depth Technical Guide to the Molecular Weight Determination of Linear Sodium Polystyrene Sulfonate

Introduction